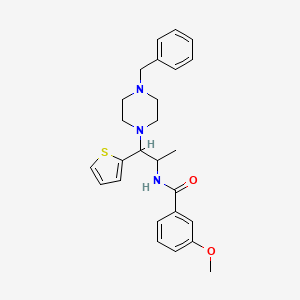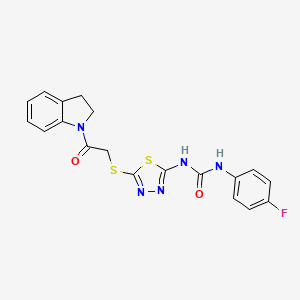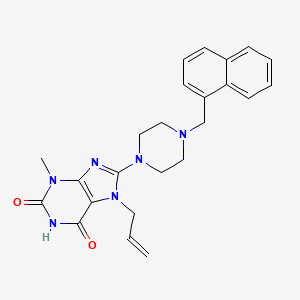
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide
説明
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTP and has been found to have several interesting properties that make it a promising candidate for use in various fields of research.
科学的研究の応用
BPTP has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. BPTP has been shown to selectively inhibit dopamine D3 receptors, which are implicated in several neurological disorders, including addiction, depression, and schizophrenia. BPTP has also been found to have potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of BPTP is not fully understood. However, it is known to selectively inhibit dopamine D3 receptors. This inhibition leads to a decrease in dopamine release, which is thought to be responsible for its effects on neurological disorders. BPTP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
BPTP has been found to have several biochemical and physiological effects. It has been shown to decrease dopamine release, which is thought to be responsible for its effects on neurological disorders. BPTP has also been found to induce apoptosis in cancer cells, leading to their death. In addition, BPTP has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BPTP in lab experiments is its selectivity for dopamine D3 receptors. This selectivity makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the main limitations of using BPTP is its low yield in the synthesis process, which makes it expensive to produce.
将来の方向性
There are several future directions for research on BPTP. One area of research is in the development of new drugs that target dopamine D3 receptors. BPTP has shown promise in this area, and further research could lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new cancer treatments. BPTP has been shown to have anti-cancer properties, and further research could lead to the development of new drugs for the treatment of cancer. Finally, research could be conducted to optimize the synthesis process of BPTP, making it more cost-effective to produce.
Conclusion:
In conclusion, BPTP is a promising compound that has potential applications in several fields of scientific research. Its selectivity for dopamine D3 receptors makes it a useful tool for studying the role of these receptors in neurological disorders. BPTP also has potential applications in cancer research and has been found to have anti-inflammatory properties. However, the low yield in the synthesis process makes it expensive to produce. Further research is needed to optimize the synthesis process, develop new drugs for the treatment of neurological disorders and cancer, and explore other potential applications of BPTP.
特性
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-6-11-23(18-22)31-2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)19-21-8-4-3-5-9-21/h3-12,17-18,20,25H,13-16,19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNXKKJMOBFZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(ethylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3408823.png)
![5-Chloro-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B3408830.png)
![5-Chloro-4-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3408836.png)
![5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B3408837.png)
![Benzo[d]thiazol-2-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3408842.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B3408843.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B3408848.png)

![Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate](/img/structure/B3408864.png)
![Ethyl 6-oxo-4-[(4-phenoxybenzenesulfonyl)oxy]-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3408874.png)

![2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3408902.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3408911.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B3408922.png)